molecular formula C25H19F3O4 B4708237 3-(2-METHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

3-(2-METHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B4708237
M. Wt: 440.4 g/mol
InChI Key: ONPRPZWHFFEZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-METHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. The starting materials are often substituted phenols and benzaldehydes, which undergo condensation reactions followed by cyclization and functional group modifications. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, chromen-4-one derivatives are often studied for their potential as enzyme inhibitors, anti-inflammatory agents, and anticancer compounds.

Medicine

Medicinal applications may include the development of new drugs targeting specific diseases. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 3-(2-METHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Flavones: Similar in structure but lack the trifluoromethyl group.

    Coumarins: Share the chromen-4-one core but differ in substitution patterns.

    Isoflavones: Differ in the position of the phenyl group on the chromen-4-one core.

Uniqueness

The presence of the trifluoromethyl group and specific methoxy substitutions make 3-(2-METHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE unique

Properties

IUPAC Name

3-(2-methoxyphenyl)-7-[(2-methylphenyl)methoxy]-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3O4/c1-15-7-3-4-8-16(15)14-31-17-11-12-19-21(13-17)32-24(25(26,27)28)22(23(19)29)18-9-5-6-10-20(18)30-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPRPZWHFFEZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-METHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Reactant of Route 2
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3-(2-METHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Reactant of Route 3
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3-(2-METHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Reactant of Route 4
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3-(2-METHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Reactant of Route 5
3-(2-METHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Reactant of Route 6
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3-(2-METHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

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